

Application Notes and Protocols for FL118 Administration in Animal Models

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Compound of Interest

Compound Name: *FL118-C3-O-C-amide-C-NH2*

Cat. No.: *B12377099*

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Introduction

FL118, also known by its chemical name 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active survivin inhibitor and a camptothecin analogue.[1] It has demonstrated significant antitumor activity in various preclinical cancer models.[2][3][4] This document provides detailed application notes and protocols for the administration of FL118 in animal models, intended for researchers, scientists, and drug development professionals. While the user's query included the chemical string "**FL118-C3-O-C-amide-C-NH2**," publicly available scientific literature predominantly refers to the active compound as FL118. It is possible this chemical name refers to a specific derivative or a conjugated form of FL118 not yet widely documented. The following protocols are based on the extensive research conducted on FL118.

Mechanism of Action

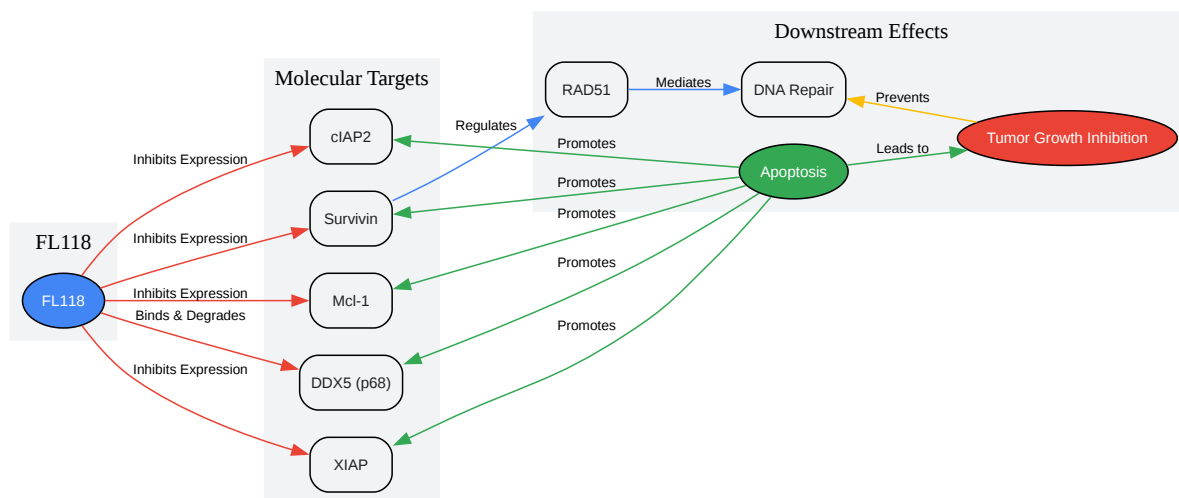
FL118 exhibits a multi-targeted approach to cancer therapy. Its primary mechanisms of action include:

- **Inhibition of Anti-apoptotic Proteins:** FL118 selectively inhibits the expression of several key anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[3][5] This inhibition occurs in a p53-independent manner, making it effective against a broad range of tumors regardless of their p53 status.[3][5]

- Induction of Pro-apoptotic Proteins: The compound induces the expression of pro-apoptotic proteins such as Bax and Bim.[5]
- DDX5 Binding: FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1][6]
- Homologous Recombination Repair Inhibition: By reducing survivin levels, FL118 downregulates the expression of RAD51, a key protein in the homologous recombination DNA repair pathway, thereby attenuating DNA repair processes in cancer cells.[7]
- Overcoming Drug Resistance: FL118 is not a substrate for the ABCG2 efflux pump, which is often responsible for resistance to other camptothecin analogs like irinotecan and topotecan. [5] This allows FL118 to be effective against tumors that have developed resistance to these drugs.[8]

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by FL118, leading to cancer cell apoptosis and inhibition of tumor growth.



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Caption: FL118 signaling pathway leading to apoptosis and tumor growth inhibition.

Experimental Protocols

Animal Models

Preclinical studies of FL118 have successfully utilized various human tumor xenograft models in immunocompromised mice. Commonly used models include:

- Human Colon Cancer Xenografts: SW620, HCT116
- Human Head and Neck Cancer Xenografts: FaDu
- Human Ovarian Cancer Xenografts: ES-2
- Multiple Myeloma Xenografts: UM9

Female BALB/c nude mice or SCID (severe combined immunodeficiency) mice are typically used for these studies.[\[1\]](#)

Formulation and Administration

FL118 can be administered via oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) injection. The formulation depends on the route of administration.

1. Oral Gavage Formulation

- Vehicle: Details on a specific vehicle for oral gavage are not extensively published, but a suspension in a suitable, non-toxic vehicle would be appropriate.
- Protocol:
 - Prepare a homogenous suspension of FL118 in the chosen vehicle.
 - Administer the formulation to mice using a gavage needle.
 - Dosage and frequency will depend on the specific experimental design.

2. Intraperitoneal (i.p.) Injection Formulation[\[9\]](#)

- Vehicle: 5% DMSO, 10-20% Tween-80, and 75-85% saline.
- Protocol:
 - Dissolve FL118 in DMSO to create a stock solution (e.g., 1 mg/mL).
 - Further dilute the stock solution in a mixture of Tween-80 and saline to achieve the final desired concentration and vehicle composition.
 - Administer the solution via i.p. injection.

3. Intravenous (i.v.) Injection Formulation[\[9\]](#)[\[10\]](#)

A Tween 80-free formulation has been developed to improve tolerability and allow for higher dosing.[\[10\]](#)

- Vehicle: The precise composition of the clinical-grade i.v. formulation is proprietary but is described as a Tween 80-free solution.
- Protocol:
 - Prepare the FL118 solution in the sterile, Tween 80-free vehicle.
 - Administer the formulation via tail vein injection.

Dosing and Schedules

The maximum tolerated dose (MTD) and optimal dosing schedule for FL118 vary depending on the formulation, administration route, and the specific animal model. The following tables summarize reported dosing regimens.

Table 1: Maximum Tolerated Doses (MTD) of FL118

Administration Route	Formulation	Schedule	MTD (mg/kg)	Reference
Intraperitoneal (i.p.)	Tween 80-containing	daily x 5	0.2	[9] [11]
Intraperitoneal (i.p.)	Tween 80-containing	q2d x 3	0.5	[9] [11]
Intraperitoneal (i.p.)	Tween 80-containing	weekly x 4	1.5	[11]
Intravenous (i.v.)	Tween 80-free	daily x 5	1.5	[11]
Intravenous (i.v.)	Tween 80-free	q2d x 5	1.5 - 2.0	[11]
Intravenous (i.v.)	Tween 80-free	weekly x 4	5.0	[11]

Table 2: Exemplary Antitumor Efficacy Studies

Animal Model	Tumor Type	Administration Route	Dosage & Schedule	Outcome	Reference
Nude Mice	ES-2 Ovarian Cancer	Oral gavage	5 or 10 mg/kg, once a week for 20 days	Dose-dependent tumor suppression	[1]
SCID Mice	FaDu & SW620 Xenografts	Intravenous (i.v.)	Not specified	Tumor elimination	[9]
SCID Mice	FaDu & SW620 Xenografts	Intravenous (i.v.)	q2d x 5	Tumor elimination with rare relapse	[9]
SCID Mice	Irinotecan-resistant FaDu Xenografts	Intraperitoneal (i.p.)	1.5 mg/kg, q2d x 5	Tumor regression	[8]

Pharmacokinetic Data

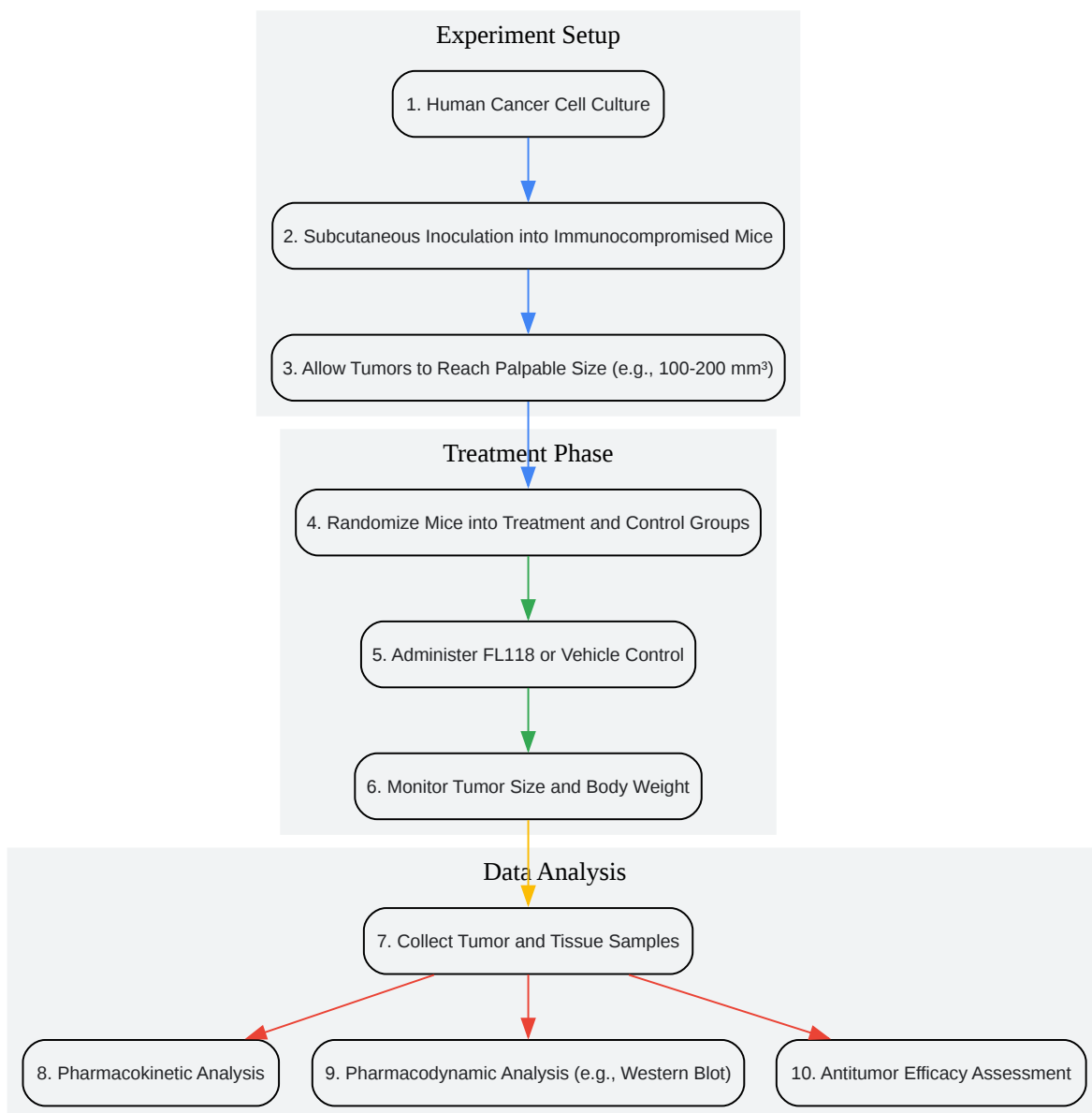
Pharmacokinetic studies in SCID mice bearing human tumor xenografts have shown that FL118 is rapidly cleared from the bloodstream and effectively accumulates in tumor tissue with a long retention half-life.[8]

Table 3: Pharmacokinetic Parameters of FL118 in Female SCID Mice (1.5 mg/kg i.v.)[1]

Sample	T 1/2 (hr)	T max (hr)	C max (ng/g or ng/mL)	AUC (hrng/g or hrng/mL)
FaDu Tumor	6.852	0.167	115	413
SW620 Tumor	12.75	0.167	158	842
Plasma	1.788	0.167	43	82

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of FL118 in a xenograft animal model.



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Caption: General experimental workflow for in vivo efficacy studies of FL118.

Conclusion

FL118 is a promising anticancer agent with a unique multi-targeted mechanism of action and has demonstrated significant efficacy in a variety of preclinical animal models. The choice of formulation, administration route, and dosing schedule is critical for achieving optimal therapeutic outcomes. Researchers should carefully consider the experimental objectives and the specific tumor model when designing in vivo studies with FL118. The information provided in these application notes serves as a comprehensive guide for the effective administration and evaluation of FL118 in a research setting.

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